molecular formula C8H3ClN2S B2851144 2-Chloro-4-isothiocyanatobenzonitrile CAS No. 21724-83-4

2-Chloro-4-isothiocyanatobenzonitrile

Cat. No. B2851144
CAS RN: 21724-83-4
M. Wt: 194.64
InChI Key: CAOBPKIQMNOCBO-UHFFFAOYSA-N
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Description

2-Chloro-4-isothiocyanatobenzonitrile is a chemical compound with the molecular formula C₈H₃ClN₂S . Its average mass is approximately 194.641 Da . This compound is characterized by its isothiocyanate functional group attached to a benzonitrile ring.

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of organic photosensitive materials , implying that it may interact with light-sensitive proteins or molecules.

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-4-isothiocyanatobenzonitrile are currently unknown. Given its use in the synthesis of organic photosensitive materials , it may influence pathways related to light perception and signal transduction. More research is required to confirm this hypothesis.

Pharmacokinetics

Its physical properties such as a predicted density of 127±01 g/cm3 and a boiling point of 367.8±32.0 °C suggest that it may have low water solubility, which could impact its bioavailability.

Result of Action

As an intermediate in the synthesis of organic photosensitive materials , it may contribute to the light-absorbing properties of these materials

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-isothiocyanatobenzonitrile. For instance, its solubility in water and organic solvents may affect its distribution in different environments. Additionally, its stability could be influenced by factors such as temperature, pH, and exposure to light.

properties

IUPAC Name

2-chloro-4-isothiocyanatobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOBPKIQMNOCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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